molecular formula C8H5F2N B1445399 3,4-Difluoro-5-methylbenzonitrile CAS No. 1803833-51-3

3,4-Difluoro-5-methylbenzonitrile

Cat. No.: B1445399
CAS No.: 1803833-51-3
M. Wt: 153.13 g/mol
InChI Key: ATSPMHCCJTYZEF-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Fluorinated Benzonitriles

Fluorinated benzonitriles are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more fluorine atoms and a nitrile (-C≡N) group. ontosight.aiontosight.ai These compounds serve as crucial intermediates and building blocks in the synthesis of more complex molecules. ontosight.aiontosight.ai The introduction of fluorine atoms to the benzonitrile (B105546) scaffold can significantly alter the molecule's electronic properties, reactivity, and physicochemical characteristics such as lipophilicity and metabolic stability. mdpi.com

The position of the fluorine atoms on the aromatic ring relative to the nitrile and other substituents gives rise to a wide array of isomers, each with unique properties. For instance, the electron-withdrawing nature of fluorine can influence the reactivity of the nitrile group and the aromatic ring itself. In nucleophilic aromatic substitution reactions, fluorine can act as a good leaving group, a reactivity that is exploited in the synthesis of various derivatives. stackexchange.com The study of fluorinated benzonitriles is a dynamic area of research, driven by their utility in developing new materials and biologically active compounds. ontosight.aiinnospk.com

Significance of Benzonitrile and Fluorine Functionalities in Organic Synthesis

The benzonitrile and fluorine functionalities are independently of great importance in the field of organic synthesis, and their combination in a single molecule creates a versatile chemical entity.

The Benzonitrile Group: The nitrile group is a valuable functional group in organic synthesis due to its diverse reactivity. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to construct heterocyclic systems. wikipedia.orgatamankimya.comnumberanalytics.com Benzonitrile itself can act as a solvent and a precursor for a wide range of derivatives, including those used in the pharmaceutical, dye, and polymer industries. atamankimya.com Furthermore, the nitrile group can coordinate with transition metals, making benzonitrile derivatives useful ligands or synthetic intermediates in organometallic chemistry. wikipedia.org

The Fluorine Atom: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. mdpi.com Fluorine is the most electronegative element, and its presence can profoundly impact a molecule's properties. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. mdpi.com The introduction of fluorine can also alter the acidity or basicity of nearby functional groups and modify the conformational preferences of a molecule. These effects are strategically employed to improve the potency, selectivity, and pharmacokinetic profiles of bioactive compounds. innospk.com

Overview of Key Research Domains for 3,4-Difluoro-5-methylbenzonitrile

While direct research on this compound is limited, its structural features suggest its potential as a valuable building block in several key research areas, primarily inferred from the applications of its isomers and related fluorinated aromatic compounds.

Pharmaceutical and Agrochemical Synthesis: Fluorinated aromatic compounds are integral to the development of many modern pharmaceuticals and agrochemicals. innospk.comnumberanalytics.com The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates or pesticides. The difluoro- and methyl- substitution pattern can influence interactions with biological targets and affect the metabolic fate of the resulting molecules. Isomeric fluorinated methylbenzonitriles, such as 4-fluoro-2-methylbenzonitrile, are known intermediates in the synthesis of active pharmaceutical ingredients (APIs), for example, in the development of treatments for type II diabetes. ossila.com It is plausible that this compound could serve a similar role in the discovery of new therapeutic agents.

Materials Science: Benzonitrile derivatives are used in the synthesis of advanced materials, including polymers and liquid crystals. atamankimya.comnumberanalytics.com Fluorinated benzonitriles, in particular, are of interest for creating materials with specific electronic and optical properties. For example, some fluorinated benzonitrile derivatives are used in the development of emitters for organic light-emitting diodes (OLEDs). ossila.com The unique electronic and steric properties conferred by the difluoro- and methyl- substitution pattern of this compound could make it a candidate for the synthesis of novel functional materials.

Organic Synthesis and Catalysis: As a polysubstituted aromatic ring, this compound presents a platform for further chemical transformations. The nitrile group can be converted into a variety of other functional groups, and the fluorine atoms can potentially participate in nucleophilic substitution or cross-coupling reactions. This makes the compound a useful intermediate for accessing more complex molecular architectures. Research into the reactivity of such compounds contributes to the broader understanding of synthetic methodologies in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSPMHCCJTYZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Difluoro 5 Methylbenzonitrile

Strategies for Introducing the Nitrile Group

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. For a compound like 3,4-Difluoro-5-methylbenzonitrile, this can be achieved through several reliable methods, primarily involving cyanation of an aryl halide or the dehydration of a primary amide or oxime.

Cyanation reactions, particularly those involving the displacement of a halide, are a direct route to aryl nitriles. The Rosenmund-von Braun reaction and modern palladium-catalyzed methods are prominent in this category.

The Rosenmund-von Braun reaction traditionally involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at elevated temperatures in a polar aprotic solvent like DMF or nitrobenzene. google.combldpharm.com For the synthesis of this compound, a plausible precursor would be 1-halo-3,4-difluoro-5-methylbenzene (where halo is typically Br or I). The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) salt. bldpharm.com

Modern advancements in this area have led to the development of palladium- or nickel-catalyzed cyanation reactions, which can often proceed under milder conditions and with a broader substrate scope. innospk.com These methods may employ various cyanide sources, including less toxic alternatives to alkali metal cyanides. For instance, a palladium-catalyzed cyanation of (hetero)aryl halides and triflates using zinc cyanide (Zn(CN)₂) has been shown to be effective at temperatures ranging from room temperature to 40 °C. innospk.comsns.it

Another relevant method is the Sandmeyer reaction , which is particularly useful for introducing a nitrile group from an amino precursor. google.comchemicalbook.comgoogle.com In a hypothetical synthesis of this compound, this would involve the diazotization of 3,4-difluoro-5-methylaniline (B1432613) followed by treatment with a copper(I) cyanide solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. chemicalbook.comgoogle.com

Table 1: Comparison of Cyanation Methodologies
ReactionPrecursorReagentsGeneral Conditions
Rosenmund-von BraunAryl HalideCuCNHigh temperature, polar solvent
Palladium-catalyzedAryl Halide/TriflatePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂)Mild to moderate temperature
Sandmeyer ReactionAryl AmineNaNO₂, H⁺, then CuCNLow temperature diazotization, then warming

An alternative strategy for nitrile formation is the dehydration of a corresponding primary amide (3,4-difluoro-5-methylbenzamide) or aldoxime (3,4-difluoro-5-methylbenzaldehyde oxime). This approach is advantageous when the amide or aldehyde precursor is more readily accessible than the corresponding aryl halide.

A wide variety of dehydrating agents can be employed for the conversion of primary amides to nitriles. nih.govmanchesterorganics.com These range from classical reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) to milder, more modern systems. nih.govchemicalbook.com For example, reagents like ethyl dichlorophosphate/DBU have been shown to be effective under mild conditions. nih.gov The reaction involves the activation of the amide oxygen followed by elimination of water.

Similarly, aldoximes can be dehydrated to nitriles. This can be achieved by heating in a solvent like N,N-dimethylformamide (DMF), which can act as both the solvent and a catalyst for the dehydration. Other methods involve the use of reagents that facilitate the elimination of water from the oxime functional group.

Strategies for Introducing Fluorine Substituents

The introduction of fluorine atoms onto an aromatic ring requires specific fluorinating agents and reaction conditions, as direct fluorination is often too reactive and non-selective.

For a molecule with a specific substitution pattern like this compound, the fluorine atoms are often introduced early in the synthetic sequence. One common method is nucleophilic aromatic substitution (SNA_r) on a suitably activated aromatic precursor. For example, starting with a dichlorinated or dinitro-substituted precursor, fluoride (B91410) ions can displace the leaving groups. A patent for the preparation of 3,4-difluorobenzonitrile (B1296988) describes the use of potassium fluoride as a fluorinating reagent on 3,4-dichlorobenzonitrile (B1293625) in the presence of a phase transfer catalyst. google.com This type of reaction is facilitated by electron-withdrawing groups on the aromatic ring.

The Balz-Schiemann reaction is a classical method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. To synthesize this compound, one could envision a scenario starting from an aminofluorobenzonitrile derivative. For instance, if one had 3-amino-4-fluoro-5-methylbenzonitrile, a Balz-Schiemann reaction could potentially introduce the second fluorine atom. The reaction involves diazotization of the primary aromatic amine with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate.

Innovations in this area include the use of other counterions for the diazonium salt, such as hexafluorophosphates (PF₆⁻), and the development of one-pot procedures that avoid the isolation of the potentially explosive diazonium salts.

Strategies for Introducing the Methyl Group

The introduction of a methyl group onto the aromatic ring can be accomplished through various methods, depending on the stage of the synthesis and the other functional groups present.

A common approach is to start with a precursor that already contains the methyl group in the desired position. For example, a synthesis could begin with a substituted toluene (B28343) derivative, such as a nitrated or halogenated toluene, and then build the rest of the molecule.

Alternatively, if the aromatic ring is already substituted with the fluorine and nitrile groups, a methyl group could potentially be introduced via a cross-coupling reaction. For instance, if a suitable leaving group (e.g., a bromine or iodine atom) is present at the 5-position of 3,4-difluorobenzonitrile, a palladium-catalyzed cross-coupling reaction with an appropriate methylating agent (e.g., methylboronic acid or a methyl organometallic reagent) could be employed.

Direct C-H methylation of aromatic compounds is an area of ongoing research and could provide a more atom-economical route in the future, although achieving the required regioselectivity can be challenging.

Alkylation of Aromatic Systems

The direct introduction of a methyl group onto a pre-existing 3,4-difluorobenzonitrile framework presents a potential, though challenging, synthetic route. The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. However, the success of this approach for synthesizing this compound is heavily dependent on the directing effects of the fluorine and nitrile substituents.

The fluorine atoms are ortho, para-directing activators, while the nitrile group is a meta-directing deactivator. In the case of 3,4-difluorobenzonitrile, the positions ortho and para to the fluorine atoms are already substituted or sterically hindered. The position meta to the nitrile group and ortho to the 3-fluoro substituent (the 5-position) is electronically favored for alkylation.

A typical Friedel-Crafts alkylation would involve treating 3,4-difluorobenzonitrile with a methylating agent, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Hypothetical Reaction Scheme:

Generated code

Table 1: Potential Reagents for Friedel-Crafts Alkylation

Methylating AgentLewis Acid CatalystSolvent
Methyl chloride (CH₃Cl)Aluminum chloride (AlCl₃)Carbon disulfide (CS₂)
Methyl iodide (CH₃I)Ferric chloride (FeCl₃)Dichloromethane (CH₂Cl₂)
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)Boron trifluoride (BF₃)Nitrobenzene (C₆H₅NO₂)

It is important to note that Friedel-Crafts alkylations can be prone to side reactions, such as polyalkylation and rearrangement of the alkyl group. The deactivating nature of the nitrile group also necessitates harsh reaction conditions, which can lead to decomposition of the starting material or product.

Reduction of Formyl or Carboxyl Derivatives

A more reliable and commonly employed strategy for the synthesis of nitriles involves the dehydration of amides, which are in turn derived from carboxylic acids. This two-step process, starting from 3,4-difluoro-5-methylbenzoic acid, offers a clear and high-yielding pathway to the target compound.

First, 3,4-difluoro-5-methylbenzoic acid is converted to its corresponding amide, 3,4-difluoro-5-methylbenzamide (B1412939). This can be achieved by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the acid chloride, which is then reacted with ammonia.

The subsequent dehydration of the amide to the nitrile is a crucial step. A variety of dehydrating agents can be employed for this transformation.

Reaction Scheme:

Amide Formation: 3,4-difluoro-5-methylbenzoic acid + SOCl₂ → 3,4-difluoro-5-methylbenzoyl chloride 3,4-difluoro-5-methylbenzoyl chloride + NH₃ → 3,4-difluoro-5-methylbenzamide

Dehydration to Nitrile: 3,4-difluoro-5-methylbenzamide + Dehydrating Agent → this compound

Alternatively, the nitrile can be synthesized directly from the corresponding aldehyde, 3,4-difluoro-5-methylbenzaldehyde. This can be accomplished through the formation of an oxime followed by dehydration.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical Reaction Conditions
Thionyl chloride (SOCl₂)Reflux in an inert solvent (e.g., toluene)
Phosphorus pentoxide (P₂O₅)Heating, often without a solvent
Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O)Mild conditions, often with a base (e.g., pyridine)
Cyanuric chlorideCatalytic amounts in a suitable solvent

Stepwise Synthesis from Precursors (e.g., from iodo- or bromo-methylbenzene derivatives)

A versatile and widely used method for the synthesis of aromatic nitriles is the cyanation of aryl halides. This approach allows for the late-stage introduction of the nitrile group, which can be advantageous in multi-step syntheses. The starting material for this route would be a halogenated derivative of 1,2-difluoro-3-methylbenzene.

The Sandmeyer reaction, a well-established method in organic chemistry, provides a route to introduce a bromo or iodo substituent at a specific position on the aromatic ring. Starting from 3,4-difluoro-5-methylaniline, diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by treatment with a copper(I) halide (e.g., CuBr or CuI) would yield the corresponding 5-bromo- or 5-iodo-3,4-difluorotoluene.

Once the aryl halide is obtained, the cyanation reaction can be performed. The Rosenmund-von Braun reaction, which employs a copper(I) cyanide salt, is a classic method for this transformation. More modern approaches often utilize palladium-catalyzed cross-coupling reactions with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Reaction Scheme:

Halogenation (Sandmeyer Reaction): 3,4-difluoro-5-methylaniline + NaNO₂, HBr/CuBr → 1-bromo-2,3-difluoro-5-methylbenzene

Cyanation (e.g., with CuCN): 1-bromo-2,3-difluoro-5-methylbenzene + CuCN → this compound

Table 3: Reagents for Cyanation of Aryl Halides

Cyanating AgentCatalystSolvent
Copper(I) cyanide (CuCN)None (high temperature)DMF, NMP
Zinc cyanide (Zn(CN)₂)Palladium catalyst (e.g., Pd(PPh₃)₄)DMF, DMAc
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])Palladium catalyst and a ligandToluene, Dioxane

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and cost-effectiveness of any synthetic route are critically dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. Several parameters can be systematically varied to achieve this goal.

For the alkylation route , key variables include the choice of Lewis acid catalyst and its stoichiometry, the reaction temperature, and the choice of solvent. A balance must be struck to achieve sufficient reactivity without promoting side reactions.

In the reduction of formyl or carboxyl derivatives , the choice of dehydrating agent for the amide-to-nitrile conversion is a critical factor. The reaction temperature and time are also important parameters to control to ensure complete conversion without degradation.

For the stepwise synthesis from halogenated precursors , the optimization of the cyanation step is crucial. The choice of catalyst, ligand (in the case of palladium-catalyzed reactions), cyanide source, solvent, and temperature all play a significant role in the reaction's success. The use of microwave irradiation has been shown in some cases to significantly reduce reaction times and improve yields for cyanation reactions.

Table 4: Key Parameters for Optimization

Synthetic RouteKey Parameters to OptimizePotential Impact on Yield and Purity
AlkylationLewis acid type and amount, temperature, solventCan influence regioselectivity and minimize polyalkylation.
Reduction of DerivativesDehydrating agent, reaction time, temperatureAffects completeness of dehydration and minimizes side product formation.
Stepwise SynthesisCatalyst/ligand system, cyanide source, temperature, solventCrucial for achieving high conversion and avoiding catalyst deactivation.

By carefully controlling these parameters, chemists can develop robust and scalable processes for the synthesis of this compound, ensuring a reliable supply of this important chemical intermediate for various applications.

Chemical Transformations and Reactivity of 3,4 Difluoro 5 Methylbenzonitrile

Reactions Involving the Nitrile Moiety

The cyano (-C≡N) group in 3,4-difluoro-5-methylbenzonitrile is a versatile functional group that can undergo several types of reactions. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions to the Cyano Group

The polarized carbon-nitrogen triple bond of the nitrile group readily undergoes nucleophilic addition. masterorganicchemistry.com The electrophilic carbon atom is attacked by a nucleophile, leading to the formation of an intermediate imine anion, which can then be further transformed depending on the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org

A common example of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. While specific studies on this compound are not prevalent in the literature, the general mechanism involves the attack of the organometallic reagent on the nitrile carbon, followed by hydrolysis to yield a ketone. For instance, reaction with a Grignard reagent (R-MgBr) would be expected to produce a substituted acetophenone (B1666503) derivative after an aqueous workup. youtube.com

Table 1: General Scheme for Nucleophilic Addition to this compound

ReactantReagentProduct TypeGeneral Reaction
This compound1. R-MgBr (Grignard Reagent)2. H₃O⁺KetoneN≡C-Ar → (R)(C=O)-Ar
This compound1. R-Li (Organolithium)2. H₃O⁺KetoneN≡C-Ar → (R)(C=O)-Ar

Note: Ar represents the 3,4-difluoro-5-methylphenyl group. R represents an alkyl or aryl group from the organometallic reagent.

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. Two successive additions of hydride lead to a dianion intermediate, which upon protonation with water, yields the corresponding primary amine, (3,4-difluoro-5-methylphenyl)methanamine.

Table 2: Reduction of this compound to the Corresponding Amine

Starting MaterialReagentProductReaction Type
This compound1. LiAlH₄2. H₂O(3,4-Difluoro-5-methylphenyl)methanamineReduction

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental reaction that can yield either a carboxylic acid or an amide, depending on the reaction conditions. youtube.com This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid or sulfuric acid. google.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. Careful control of the reaction conditions can sometimes allow for the isolation of the amide. youtube.com

In a similar vein, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide. libretexts.org This initially forms the salt of the carboxylic acid, which upon acidification, gives the final carboxylic acid product, 3,4-difluoro-5-methylbenzoic acid. A study on the related compound, 4-amino-3,5-difluorobenzonitrile, demonstrated its hydrolysis to 4-amino-3,5-difluorobenzoic acid by refluxing with aqueous sodium hydroxide, followed by acidification with hydrochloric acid. nih.gov

Table 3: Hydrolysis of this compound

Starting MaterialConditionsIntermediate/Product
This compoundH₃O⁺, Heat (controlled)3,4-Difluoro-5-methylbenzamide (B1412939)
This compoundH₃O⁺, Heat (prolonged)3,4-Difluoro-5-methylbenzoic acid
This compound1. NaOH, Heat2. H₃O⁺3,4-Difluoro-5-methylbenzoic acid

Reactions at the Methyl Substituent

The methyl group attached to the aromatic ring can also be a site for chemical modification, primarily through halogenation or oxidation reactions.

Side-Chain Halogenation (e.g., bromination)

The methyl group can undergo free-radical halogenation, most commonly bromination, at the benzylic position. This reaction is typically initiated by light or a radical initiator and uses reagents like N-bromosuccinimide (NBS). The reaction selectively brominates the methyl group to form a benzylic bromide, 1-(bromomethyl)-3,4-difluoro-5-methylbenzene. This product is a valuable intermediate for further synthetic transformations. A patent describing the synthesis of the drug anastrozole (B1683761) details a similar side-chain bromination of a substituted methylbenzene derivative using NBS. google.com

Table 4: Side-Chain Bromination of this compound

Starting MaterialReagentProductReaction Type
This compoundN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light)5-(Bromomethyl)-3,4-difluorobenzonitrileFree-Radical Halogenation

Oxidation of the Methyl Group to Aldehydes or Carboxylic Acids

The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group directly to a carboxylic acid, yielding 5-cyano-2,3-difluorobenzoic acid.

The selective oxidation to the aldehyde is more challenging but can be achieved using milder and more specific reagents. While specific examples for this compound are scarce, general methods for the oxidation of methylarenes to aldehydes could potentially be applied.

Table 5: Oxidation of the Methyl Group of this compound

Starting MaterialReagentProduct
This compoundStrong Oxidizing Agent (e.g., KMnO₄)5-Cyano-2,3-difluorobenzoic acid
This compoundMild Oxidizing Agent5-Formyl-3,4-difluorobenzonitrile

Condensation Reactions Involving the Oxidized Methyl Group

While direct experimental data on the condensation reactions of the oxidized methyl group of this compound is not extensively reported in the literature, the chemical behavior can be predicted based on the reactivity of analogous aromatic aldehydes and carboxylic acids. Oxidation of the methyl group would yield 3,4-difluoro-5-formylbenzonitrile (B3276026) (the aldehyde) or 3,4-difluoro-5-cyanobenzoic acid (the carboxylic acid).

Aldehyde Condensation Reactions:

The formyl derivative, 3,4-difluoro-5-formylbenzonitrile, would be expected to participate in a range of classical condensation reactions. These include, but are not limited to:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds in the presence of a basic catalyst.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Henry Reaction: Reaction with nitroalkanes in the presence of a base.

Reductive Amination: Formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine.

The electron-withdrawing nature of the two fluorine atoms and the nitrile group would enhance the electrophilicity of the aldehyde's carbonyl carbon, likely increasing its reactivity towards nucleophiles in these condensation reactions.

Carboxylic Acid Condensation Reactions:

The corresponding carboxylic acid, 3,4-difluoro-5-cyanobenzoic acid, could undergo condensation reactions typical of this functional group. These primarily involve the formation of amides and esters through reaction with amines and alcohols, respectively. These reactions generally require activation of the carboxylic acid, for instance, by conversion to an acyl chloride or through the use of coupling agents.

Aromatic Substitution Reactions on the Difluorinated Benzonitrile (B105546) Core

The fluorine and nitrile substituents significantly influence the reactivity of the aromatic ring towards both electrophilic and nucleophilic substitution.

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the two fluorine atoms and the nitrile group. The methyl group is an activating, ortho-, para-director. However, its influence is likely outweighed by the deactivating groups.

Considering the directing effects of the substituents:

Fluorine: A deactivating, ortho-, para-director.

Nitrile: A deactivating, meta-director.

Methyl: An activating, ortho-, para-director.

The regioselectivity of an electrophilic attack will be a balance of these competing effects. The positions ortho and para to the methyl group are C6 and C2. The position meta to the nitrile is C6. The positions ortho to the fluorine at C3 are C2 and C4 (occupied). The positions ortho to the fluorine at C4 are C3 (occupied) and C5 (occupied). The position para to the fluorine at C3 is C6. The position para to the fluorine at C4 is C1 (occupied).

Based on this analysis, the C6 position is the most likely site for electrophilic attack as it is ortho to the methyl group, para to the C3-fluoro group, and meta to the nitrile group, representing a convergence of directing effects. The C2 position, being ortho to both the methyl group and the C3-fluoro group, is another potential site, though likely less favored due to steric hindrance.

PositionDirecting EffectsPredicted Reactivity
C2ortho to -CH3, ortho to C3-FPossible, but sterically hindered
C6ortho to -CH3, para to C3-F, meta to -CNMost probable site of substitution

The presence of two electron-withdrawing fluorine atoms and a nitrile group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group, which in this case would be one of the fluoride (B91410) ions.

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the nitrile group is para to the fluorine at C4 and meta to the fluorine at C3. Therefore, the fluorine at the C4 position is significantly activated towards nucleophilic displacement. The fluorine at C3 is less activated as the nitrile group is in a meta position.

Thus, it is predicted that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride at this position. A wide range of nucleophiles, such as alkoxides, thiolates, and amines, can be employed in these reactions.

Metalation and Cross-Coupling Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.orgharvard.edu The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.

In this compound, both the nitrile and the fluorine atoms can act as directing groups. The nitrile group is a known, albeit moderate, DMG. Fluorine atoms are also recognized as effective DMGs. The relative directing ability of these groups will determine the site of metalation.

Considering the directing abilities:

Nitrile (-CN): Directs metalation to the C2 and C6 positions.

Fluorine at C3: Directs metalation to the C2 and C4 positions.

Fluorine at C4: Directs metalation to the C3 and C5 positions.

The C2 position is ortho to both the nitrile group and the C3-fluorine, making it a highly probable site for deprotonation. The C6 position is also a possibility due to the influence of the nitrile group. However, the synergistic effect at C2 likely makes it the most acidic proton on the ring.

PositionDirecting Group(s)Predicted Site of Metalation
C2 ortho to -CN, ortho to C3-FMost Likely
C6ortho to -CNPossible

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are fundamental methods for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org For these reactions to occur on the aromatic ring of this compound, a suitable leaving group, typically a bromide or iodide, is usually required. While direct C-F bond activation for cross-coupling is possible, it often requires specialized catalytic systems.

Assuming the synthesis of a bromo- or iodo-derivative of this compound, for example, at the C6 position via a Sandmeyer reaction from a corresponding aniline, this derivative would be an excellent substrate for cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. nih.govnih.govresearchgate.net

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group. nih.govlibretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would result in the formation of an alkynylated derivative. researchgate.netlibretexts.orgnih.govwikipedia.org

The electronic properties of the difluorinated benzonitrile core would likely influence the efficiency of these coupling reactions. The electron-withdrawing nature of the ring may facilitate the oxidative addition step in the catalytic cycle.

Spectroscopic Characterization and Structural Analysis of 3,4 Difluoro 5 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For fluorinated aromatic compounds such as 3,4-Difluoro-5-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, often supplemented by two-dimensional techniques, provides an unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, and the electron-donating nature of the methyl group.

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the C2 position is expected to be a doublet of doublets due to coupling with the adjacent fluorine at C3 and the meta-coupling with the proton at C6. Similarly, the proton at the C6 position will also likely appear as a multiplet due to coupling with the neighboring fluorine at C5 and the meta-coupling to the proton at C2.

The methyl group protons (CH₃) will appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. The exact chemical shift will be influenced by the combined electronic effects of the adjacent fluorine and nitrile substituents.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.3 - 7.6ddJH-F, JH-H
H-67.1 - 7.4mJH-F, JH-H
-CH₃2.2 - 2.5s-

Note: The predicted values are based on the analysis of similar substituted benzonitriles and established principles of NMR spectroscopy.

The ¹³C NMR spectrum of this compound will provide information about all the carbon atoms in the molecule. The spectrum will be characterized by signals for the aromatic carbons, the methyl carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents, which cause large shifts and introduce carbon-fluorine (C-F) coupling.

The carbon atoms directly bonded to fluorine (C3 and C4) will exhibit large one-bond C-F coupling constants (¹JCF) and will appear as doublets. The other aromatic carbons will also show smaller two- and three-bond C-F couplings (²JCF and ³JCF). The nitrile carbon is expected to appear in the range of 115-120 ppm, while the methyl carbon will be found in the upfield region, typically around 15-25 ppm.

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C1120 - 125t
C2115 - 120d
C3150 - 155dd
C4155 - 160dd
C5130 - 135d
C6125 - 130d
-CN115 - 120t
-CH₃15 - 20q

Note: The predicted values are based on the analysis of similar substituted benzonitriles and established principles of NMR spectroscopy. The multiplicities for the aromatic carbons are complex due to multiple C-F couplings.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C3 and C4 positions.

The chemical shifts of these fluorine atoms will be influenced by the electronic nature of the other substituents on the aromatic ring. The signals will likely appear as multiplets due to fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings. The ortho-coupling between the two fluorine atoms is expected to be in the range of 15-25 Hz.

Table 4.1.3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-3-130 to -140dJF-F
F-4-135 to -145dJF-F

Note: The predicted values are referenced to CFCl₃ and are based on the analysis of similar substituted benzonitriles.

Two-dimensional NMR techniques are invaluable for the complete and unambiguous assignment of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between the signals of the protons at C2 and C6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated aromatic carbons (C2 and C6) and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum provides information about longer-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the methyl protons and the carbons at C4, C5, and C6. Correlations from the aromatic protons to the nitrile carbon would also be anticipated.

Vibrational Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group (C≡N) is expected in the region of 2220-2240 cm⁻¹. The intensity and exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: The carbon-fluorine stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The presence of two C-F bonds will likely result in multiple strong bands in this region.

C-H Bends: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring and are expected in the 700-900 cm⁻¹ region.

Table 4.2.1: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Weak
C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong
Aromatic C-H Bend700 - 900Medium to Strong

Note: The predicted values are based on established group frequencies and data from similar substituted benzonitriles.

Raman Spectroscopy (e.g., FT-Raman)

Although the experimental FT-Raman spectrum for this compound is not publicly documented, data from analogous compounds such as 5-Fluoro-2-Methyl Benzonitrile (B105546) (5F2MLBN) can provide an excellent reference for the expected vibrational modes. orientjchem.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental work to assign the observed vibrational bands. orientjchem.orgijtsrd.com

The key vibrational modes expected for this compound would include:

C≡N Stretching: This is a very characteristic and strong band, typically appearing in the 2220-2240 cm⁻¹ region. jeeadv.ac.in

C-F Stretching: The carbon-fluorine stretching vibrations are expected in the region of 1250-1000 cm⁻¹.

Aromatic C-C Stretching: Vibrations of the benzene ring typically occur in the 1400-1600 cm⁻¹ range.

Methyl Group Vibrations: C-H stretching and bending modes associated with the methyl group.

The table below shows theoretical and experimental vibrational assignments for the related compound 5-Fluoro-2-Methyl Benzonitrile, illustrating the type of data obtained from a Raman analysis. researchgate.net

Mode LabelScaled Wavenumber (cm⁻¹)FT-Raman Intensity (Å⁴ amu⁻¹)Vibrational Assignment
3 A1433.9458βCCC(48)+βCCN(44)
5 A3040.426βCCC(53)+βCCF(20)
7 A4031.4563τCCCC(48)+τCCCN(34)
16 A76416.5348βCCC(39)+νCC(28)
18 A8980.0739δCCCH(91)
22 A10620.134βHCC(58)+δCHCH(28)
Data for 5-Fluoro-2-Methyl Benzonitrile. Assignments indicate the nature of the vibration (e.g., β for bending, τ for torsion, ν for stretching) and the atoms involved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its chemical formula, C₈H₅F₂N.

The theoretical monoisotopic mass of C₈H₅F₂N can be calculated as follows:

Carbon: 8 × 12.00000 = 96.00000

Hydrogen: 5 × 1.00783 = 5.03915

Fluorine: 2 × 18.99840 = 37.99680

Nitrogen: 1 × 14.00307 = 14.00307

Total (Theoretical Mass): 153.03902 u

An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the elemental composition of the compound.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion (M⁺·), formed by electron ionization, is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps in structural elucidation. chemguide.co.uk The fragmentation of this compound would be dictated by the stability of the resulting cations and neutral losses.

Key expected fragmentation pathways include:

Loss of a Methyl Radical: Cleavage of the C-CH₃ bond would result in a stable difluorobenzonitrile cation.

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles, involving rearrangement.

Loss of Fluorine: Cleavage of a C-F bond.

Loss of a Hydrogen Radical: From the methyl group or the aromatic ring.

The table below outlines the predicted major fragments for this compound.

m/z (Mass/Charge)Lost Neutral FragmentProposed Fragment Ion
153-[C₈H₅F₂N]⁺· (Molecular Ion)
152[C₈H₄F₂N]⁺
138·CH₃[C₇H₂F₂N]⁺
134[C₈H₅FN]⁺·
126HCN[C₇H₅F₂]⁺

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported, we can predict the dominant intermolecular forces that would govern its crystal packing based on its functional groups. The arrangement of molecules in the crystal lattice is a balance of various non-covalent interactions. rsc.org

Expected interactions for this compound include:

Dipole-Dipole Interactions: The highly polar nitrile group (C≡N) would lead to significant dipole-dipole interactions, likely causing antiparallel arrangements of the nitrile groups to stabilize the packing. researchgate.net

C–H···F and C–H···N Hydrogen Bonds: Weak hydrogen bonds involving the fluorine atoms and the nitrogen atom of the nitrile group as acceptors and the methyl or aromatic hydrogens as donors are expected to play a crucial role in the supramolecular architecture. iucr.orgnuph.edu.ua

π–π Stacking: Interactions between the electron clouds of the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice. rsc.org The fluorine substituents can influence the nature of these stacking interactions.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed picture of the crystal packing. iucr.orgnuph.edu.ua

Conformational Analysis in the Solid State

Conformational analysis studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary conformational flexibility lies in the rotation of the methyl group around the C-C bond connecting it to the benzene ring.

In the solid state, the molecule will adopt a minimum energy conformation. The rotational position of the methyl group's hydrogen atoms will be influenced by steric hindrance and weak interactions with the adjacent fluorine atom and the nitrile group. nobelprize.org The specific conformation (e.g., staggered or eclipsed relative to the ring substituents) would be determined by X-ray crystallography, revealing the subtle interplay of intramolecular forces that stabilize the molecule's solid-state structure.

Computational Chemistry and Theoretical Studies on 3,4 Difluoro 5 Methylbenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern quantum chemical calculations, providing a balance between accuracy and computational cost. dergipark.org.tr For substituted benzonitriles, DFT methods, such as B3LYP and B3PW91, are frequently employed with various basis sets like 6-311++G(d,p) to investigate the molecule's characteristics. dergipark.org.trorientjchem.org These calculations form the basis for geometry optimization, electronic property analysis, and spectroscopic predictions.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. Using DFT methods, researchers can calculate the equilibrium geometry of 3,4-Difluoro-5-methylbenzonitrile. epstem.net This process yields critical data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact molecule is not detailed in the provided sources, calculations for analogous compounds like 3-fluoro-4-methylbenzonitrile (B68015) provide a template for the expected structural parameters. orientjchem.org The optimization process involves finding a minimum on the potential energy surface of the molecule. ncsu.edu

ParameterBondTypical Calculated Value (Å or °)
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C-H (aromatic)1.08 - 1.09 Å
C-F~1.35 Å
C-C (methyl)~1.51 Å
C-H (methyl)~1.10 Å
C≡N~1.15 Å
Bond AngleC-C-C (ring)~120°
F-C-C~119° - 121°
H-C-C~119° - 121°

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.comirjweb.com A smaller gap suggests higher reactivity and polarizability. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net In a typical MEP map, red areas indicate negative electrostatic potential, often found around electronegative atoms like nitrogen and fluorine, while blue areas denote positive potential, usually near hydrogen atoms. nih.gov This visual guide helps predict sites for intermolecular interactions. dergipark.org.tr

Table 2: Key Electronic Properties and Reactivity Descriptors Note: These values are conceptual and derived from general principles discussed in sources. mdpi.comirjweb.com

DescriptorSymbolSignificance
HOMO EnergyEHOMORelated to ionization potential; electron-donating ability.
LUMO EnergyELUMORelated to electron affinity; electron-accepting ability.
Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
ElectronegativityχMeasures the power of an atom/group to attract electrons.
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical SoftnessSReciprocal of hardness; indicates high polarizability.
Electrophilicity IndexωDescribes the ability of a species to accept electrons.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. orientjchem.org By calculating these frequencies, scientists can assign specific vibrational modes (stretching, bending, rocking) to the observed spectral bands. researchgate.net For substituted benzonitriles, characteristic frequencies include C-H stretching in the aromatic ring (3000-3100 cm⁻¹), C≡N stretching (around 2220-2240 cm⁻¹), C-F stretching (1000-1360 cm⁻¹), and various modes for the methyl group. orientjchem.org These theoretical predictions are often scaled by a factor to improve agreement with experimental data. researchgate.net

Table 3: Predicted Vibrational Frequencies for Functional Groups in Similar Benzonitrile (B105546) Compounds orientjchem.org

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Symmetric/Asymmetric Stretching2900 - 3000
C≡N (Nitrile)Stretching2220 - 2245
C-C (Aromatic)Ring Stretching1400 - 1650
C-FStretching1000 - 1360
CH₃In-plane Bending / Rocking1000 - 1500

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for studying charge transfer, intramolecular interactions, and hyperconjugative effects. dergipark.org.trnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy (E(2)), which indicates the strength of these delocalization effects. researchgate.net This provides insight into the molecule's electronic stability. dergipark.org.tr

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior and interactive potential of molecules.

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.govekb.eg This method is fundamental in drug discovery for screening potential drug candidates. nih.gov The process involves placing the ligand in various orientations within the protein's binding site and calculating a "binding score" or "binding energy" that estimates the affinity between the two molecules. nih.govekb.eg A lower binding energy generally suggests a more stable complex. nih.gov The results also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ekb.eg Such studies could hypothetically be used to assess the potential of this compound as an inhibitor for various therapeutic targets. dergipark.org.trresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule—the collection of its possible three-dimensional shapes—and the dynamics of its interaction with other molecules, such as proteins or receptors.

For a relatively rigid molecule like this compound, MD simulations would primarily explore the rotational dynamics of the methyl group and the vibrational modes of the aromatic ring. More significantly, MD simulations are crucial for understanding how this molecule might bind to a biological target. The simulation can map the free energy landscape of the binding process, identifying stable binding poses, transition states, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex.

Parameter Description Relevance to this compound
Conformational Energy The potential energy associated with different spatial arrangements (conformations) of the molecule.Determines the most stable orientation of the methyl group relative to the fluorine atoms and nitrile group.
Binding Free Energy (ΔG_bind) The overall free energy change when a ligand binds to a receptor, indicating binding affinity.A key predictor of biological activity; lower values suggest stronger, more stable binding.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecular structures.Used to assess the stability of the molecule's conformation or its binding pose within a receptor over the simulation time.
Interaction Fingerprints A map of the specific contacts (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor over time.Reveals which parts of the molecule are critical for binding, such as the fluorine atoms or the nitrile group.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org In a QSAR study, various molecular descriptors (numerical values that describe the chemical and physical properties of a molecule) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the activity.

For this compound, a QSAR model could be used to predict its potential biological activity (e.g., as an enzyme inhibitor or receptor antagonist) based on its structural features. The model would be built using a "training set" of similar benzonitrile derivatives with experimentally measured activities.

Key steps in a hypothetical QSAR study involving this compound would include:

Data Set Collection : Assembling a group of structurally related benzonitrile compounds with a consistent set of biological activity data (e.g., IC₅₀ values). acs.org

Descriptor Calculation : Computing various descriptors for each molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links the descriptors to the activity. acs.org

Model Validation : Testing the model's predictive power using an external "test set" of compounds not used in the model's creation. acs.org

The resulting QSAR equation allows for the prediction of activity for new, untested compounds like this compound, guiding which molecules should be prioritized for synthesis and experimental testing.

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Dipole Moment, Atomic Partial ChargesGoverns electrostatic interactions with a biological target. The electronegative F and N atoms create a significant dipole.
Steric/Topological Molecular Weight, Molecular VolumeInfluences how the molecule fits into a binding pocket.
Hydrophobic LogP (Partition Coefficient)Affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a protein.
Quantum-Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Theoretical Insights into Fluorine's Electronic and Steric Effects

The substitution of hydrogen with fluorine atoms dramatically alters a molecule's properties, and theoretical studies are essential for dissecting these changes. In this compound, the two fluorine atoms exert powerful electronic and subtle steric effects.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (–I effect). This effect involves pulling electron density through the sigma (σ) bonds of the aromatic ring, which can significantly impact the molecule's reactivity and interactions. nih.gov The C–F bond is highly polarized, and the presence of two adjacent fluorine atoms in this compound creates a region of significant negative electrostatic potential. This can influence how the molecule orients itself within a binding site.

Conversely, fluorine also possesses a positive mesomeric or resonance effect (+R effect), where its lone pair electrons can be donated into the aromatic π-system. nih.gov However, due to poor orbital overlap between the compact fluorine 2p orbitals and the carbon 2p orbitals, this resonance effect is generally much weaker than its powerful inductive effect. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify these competing effects and predict their net impact on the electron distribution of the aromatic ring.

Steric Effects: While fluorine is relatively small (its van der Waals radius is only slightly larger than hydrogen's), its substitution can still influence molecular conformation and binding. The steric profile of the molecule is altered, which can affect its ability to fit into a precisely shaped active site. More importantly, the highly polarized C-F bond can engage in specific, non-covalent interactions, sometimes referred to as "orthogonal multipolar interactions," which can be attractive or repulsive depending on the geometry of approach to another molecule. These subtle but important steric and electrostatic interactions are often critical for high-affinity binding and can be modeled using high-level quantum mechanical calculations. acs.org

Applications and Research Horizons of 3,4 Difluoro 5 Methylbenzonitrile Derivatives

Role as a Key Intermediate in Medicinal Chemistry

The fluorinated benzonitrile (B105546) structure of 3,4-Difluoro-5-methylbenzonitrile serves as a crucial starting point for the synthesis of a wide array of pharmaceutical agents. The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of drug candidates, which are critical parameters in drug design.

Synthesis of Enzyme Inhibitors (e.g., Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitors)

Derivatives of this compound are instrumental in the development of enzyme inhibitors, a class of drugs that can selectively block the activity of enzymes involved in disease processes. A notable example is their use in creating inhibitors for Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a key enzyme in DNA repair, and its inhibition has been shown to be an effective strategy in cancer therapy, particularly for cancers with specific DNA repair defects. nih.gov

For instance, selective PARP1 inhibitors are being designed to not only have antitumor effects but also to reduce the toxicities associated with broader PARP inhibition. nih.gov In the synthesis of these inhibitors, the this compound core can be modified to create compounds with high affinity and selectivity for the PARP1 enzyme. Research has led to the development of potent PARP1 inhibitors with significant antitumor activity in preclinical models. nih.gov

Table 1: Examples of PARP1 Inhibitors and their Characteristics

Inhibitor Target IC50 (PARP1) Selectivity over PARP2 Key Features
Olaparib PARP1/2 - - Approved for clinical use
Veliparib PARP1/2 - - In clinical trials
Rucaparib PARP1/2 - - In clinical trials
Niraparib PARP1/2 - - In clinical trials
Compound 12 PARP1 6.3 nM - Potent inhibitor for PET imaging nih.gov

| T26 | PARP1 | 0.2 nM | 610-fold | Excellent oral bioavailability and brain penetrance nih.gov |

Precursors for Receptor Modulators (e.g., androgen receptor agonists, estrogen receptor downregulators)

The scaffold of this compound is also utilized in the synthesis of molecules that can modulate the activity of cellular receptors, such as the androgen and estrogen receptors. These receptors play crucial roles in various physiological processes and are important targets in the treatment of hormone-dependent cancers and other diseases.

Androgen Receptor Agonists: Androgens are essential for male reproductive health and have various other functions in both sexes. nih.gov The development of synthetic agonists for the androgen receptor is an area of active research. The unique electronic properties of the difluorinated methylbenzonitrile moiety can be exploited to design novel androgen receptor modulators.

Estrogen Receptor Downregulators (SERDs): In the context of estrogen receptor-positive breast cancer, resistance to endocrine therapies is a significant challenge. nih.gov Selective Estrogen Receptor Downregulators (SERDs) are a class of drugs that not only block the estrogen receptor but also promote its degradation. nih.gov While current SERDs like fulvestrant (B1683766) have limitations such as poor bioavailability, research is ongoing to develop new and improved SERDs. nih.gov The this compound framework can serve as a starting point for the synthesis of novel non-steroidal SERDs with potentially better pharmaceutical properties.

Scaffold for Diverse Pharmaceutical Agents

The versatility of the this compound scaffold extends beyond enzyme inhibitors and receptor modulators. Its chemical handles allow for a variety of modifications, making it a valuable building block for a diverse range of pharmaceutical agents. nih.gov The introduction of fluorine atoms can significantly influence the physicochemical properties of a molecule, including its acidity, basicity, and conformational preferences, thereby impacting its biological activity and pharmacokinetic profile.

Applications in Agrochemical Research

Similar to its role in pharmaceuticals, the this compound core is also explored in the field of agrochemical research. The chemical properties that make it attractive for drug design, such as enhanced metabolic stability, are also beneficial for the development of new pesticides and herbicides. innospk.com The incorporation of fluorine atoms can lead to agrochemicals with improved efficacy and better environmental profiles.

Contributions to Materials Science

The unique electronic and structural features of this compound and its derivatives also make them valuable in the field of materials science.

Building Blocks for Functional Polymers and Dendrimers

The nitrile group and the fluorinated aromatic ring of this compound make it a suitable monomer or building block for the synthesis of functional polymers and dendrimers. nih.govmdpi.com

Functional Polymers: Polymers incorporating this fluorinated moiety can exhibit desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. These properties are sought after in the development of advanced materials for various applications.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and a layered periphery. instras.comnih.gov The trifunctional nature of a molecule like this compound (with its nitrile and two modifiable positions on the ring) allows it to be used in the construction of dendritic structures. nih.govmdpi.com These dendrimers can have applications in areas such as drug delivery, catalysis, and sensing. nih.govmdpi.com

Monomers for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The design of COF monomers is crucial for controlling the framework's properties. While direct examples of this compound being used as a primary monomer in widely published COF syntheses are not prominent, its structural features make it a highly promising candidate for future development.

Fluorinated COFs have been synthesized and shown to possess unique properties. ossila.com For instance, the introduction of fluorine can enhance the framework's stability and modulate its affinity for specific molecules, such as fluoronitrobenzenes. ossila.com The nitrile group (–C≡N) present in this compound is a versatile functional group for forming the linkages that define the COF structure, often through trimerization reactions to form triazine rings.

The difluoro substitution pattern on the aromatic ring is expected to influence the resulting COF's characteristics in several ways:

Surface Properties: The presence of fluorine can alter the hydrophobicity and surface energy of the pores, which is critical for selective adsorption and catalysis.

Chemical Stability: The strong C-F bonds can enhance the thermal and chemical resilience of the framework.

Research into one-dimensional COFs has also shown that specific building blocks can lead to materials with excellent light absorption and photoelectric response characteristics, suggesting a pathway for functional materials derived from tailored monomers like fluorinated benzonitriles. wikipedia.org

Components in Organic Electronic Materials

Fluorinated benzonitrile derivatives are increasingly utilized in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). These compounds often serve as electron-acceptor units in materials that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgepo.org The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. researchgate.net

The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. The strong electron-withdrawing nature of the difluorobenzonitrile moiety helps to create the necessary charge-transfer character in the excited state when paired with a suitable electron-donor unit, thereby reducing this energy gap.

While this compound itself is a building block, derivatives incorporating this or similar fluorinated benzonitrile structures are being actively researched:

TADF Emitters: Difluorobenzonitrile derivatives have been used to construct TADF emitters spanning the visible spectrum. For example, 3,5-difluorobenzonitrile (B1349092) has been used in emitters showing cyan luminescence with promising external quantum efficiencies in OLEDs. rsc.org Similarly, other fluorinated building blocks have been incorporated into green to red TADF emitters. easycdmo.com

Liquid Crystal Materials: Difluorobenzonitrile derivatives have also been developed for liquid crystal displays, where their large dielectric anisotropy, influenced by the polar C-F and C-N bonds, is a significant advantage. rsc.org

Organic Photovoltaics (OPVs): In OPVs, fluorination of the polymer backbone can significantly lower the material's energy levels (HOMO/LUMO), which is crucial for efficient charge separation at the donor-acceptor interface. dntb.gov.ua The introduction of difluorobenzothiadiazole, a related structural motif, into conjugated polymers has led to solar cells with improved power conversion efficiencies. dntb.gov.ua

The specific 3,4-difluoro-5-methyl substitution pattern offers a unique combination of electronic modulation and steric influence from the methyl group, providing a tool for fine-tuning the packing and electronic properties of materials in thin films.

Exploiting the Fluorine Effect in Molecular Design

The "fluorine effect" refers to the profound changes in a molecule's physical, chemical, and biological properties upon the introduction of fluorine. nih.gov The this compound structure is an excellent case study for how these effects can be harnessed.

Modulation of Physicochemical Properties (e.g., lipophilicity, pKa)

The two fluorine atoms on the benzonitrile ring are powerful electron-withdrawing groups, which significantly alters the molecule's electronic distribution and, consequently, its physicochemical properties.

Lipophilicity (logP): This property, which measures a compound's partitioning between an oily and an aqueous phase, is critical for applications ranging from drug design to the formulation of organic electronics. The effect of fluorination on lipophilicity is complex. While fluorination of an aromatic ring often increases lipophilicity, the effect is highly dependent on the molecular context. nih.gov Computational models provide estimates for the lipophilicity of fluorinated benzonitriles, showing how substitution patterns influence this value.

Table 1: Calculated Physicochemical Properties of Benzonitrile Derivatives

CompoundFormulaMolecular Weight ( g/mol )Consensus LogP (o/w)
BenzonitrileC₇H₅N103.121.56
4-MethylbenzonitrileC₈H₇N117.152.05
This compound C₈H₅F₂N 153.13 2.57 (approx.) *
4,5-Difluoro-2-methylbenzonitrileC₈H₅F₂N153.132.57

Note: The LogP value for this compound is estimated based on structurally similar compounds like its 4,5-difluoro-2-methyl isomer. Data for the isomer is from computational predictions. nih.gov

pKa: The acidity or basicity of a molecule is strongly influenced by fluorine. The powerful inductive effect of the two fluorine atoms in this compound withdraws electron density from the aromatic ring. This electronic pull makes the nitrile nitrogen less basic and can significantly increase the acidity of any proximal C-H or N-H bonds in a larger derivative molecule. This modulation of pKa is a critical tool in medicinal chemistry for controlling the ionization state of a drug at physiological pH. nih.gov

Enhancement of Metabolic Stability

In drug discovery, a major challenge is preventing the rapid breakdown of a drug by metabolic enzymes, such as the cytochrome P450 (CYP) family. A common metabolic pathway is the oxidation of aromatic C-H bonds. The carbon-fluorine bond is exceptionally strong (bond dissociation energy >100 kcal/mol) and therefore highly resistant to enzymatic cleavage.

By replacing hydrogen atoms with fluorine, as in this compound, these positions on the aromatic ring are effectively "blocked" from oxidative metabolism. rsc.org This strategy can:

Increase Drug Half-Life: By slowing the rate of metabolic clearance, the drug can remain active in the body for longer.

Improve Bioavailability: Reduced first-pass metabolism in the liver can increase the amount of active drug that reaches systemic circulation.

Prevent Formation of Toxic Metabolites: Blocking certain metabolic pathways can avoid the generation of reactive or toxic byproducts.

While fluorination is a powerful tool, it is not a universal solution, and its effect on metabolic stability must be evaluated for each specific compound.

Influence on Molecular Recognition and Hydrogen Bonding

The role of fluorine in molecular interactions, particularly hydrogen bonding, is a subject of ongoing discussion. Although fluorine is the most electronegative element, the fluoride (B91410) anion is a poor hydrogen bond acceptor in solution. However, covalently bound fluorine, as in an aryl fluoride, can act as a weak hydrogen bond acceptor.

The interactions involving fluorine are often subtle but can be decisive in achieving high-affinity binding between a ligand and its protein target.

Weak Hydrogen Bonds: In the constrained environment of a protein's binding pocket, weak hydrogen bonds between a C-F bond and an N-H or O-H group can contribute to binding affinity. dntb.gov.ua Experimental and computational evidence has confirmed the existence of these interactions.

Electrostatic Interactions: The two fluorine atoms in this compound create a significant local dipole moment. This alters the molecule's electrostatic potential surface, influencing favorable long-range electrostatic interactions with a biological target.

Orthogonal Multipolar Interactions: Fluorinated rings can engage in favorable interactions with electron-rich aromatic systems (e.g., phenylalanine, tyrosine) in a protein, contributing to binding specificity and strength.

Ultimately, the influence of fluorine on molecular recognition is a combination of direct interaction and its indirect electronic effects on the rest of the molecule, which can tune the strength of other, more conventional interactions. nih.gov This makes fluorinated building blocks like this compound valuable tools for molecular design.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rsc.org For the synthesis of benzonitriles, including 3,4-Difluoro-5-methylbenzonitrile, research is moving away from traditional methods that may involve harsh conditions or produce significant waste streams.

Future synthetic strategies are likely to focus on:

Catalytic Systems: The use of recyclable, non-toxic catalysts is a key area of development. For instance, the development of ionic liquids that can act as both a solvent and a catalyst simplifies reaction-separation processes and eliminates the need for metal salt catalysts. nih.gov Research into novel catalytic systems, such as N-methylpiperazine-functionalized polyacrylonitrile (B21495) fibers, has shown promise for producing high yields with excellent atom economy and minimal waste. rsc.org

Alternative Reagents: The replacement of hazardous reagents is a critical goal. For example, moving away from traditional dehydrating agents towards milder and more selective options like n-butyl chloride can improve the chemo- and stereoselectivity of reactions. acs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The application of flow chemistry to the synthesis of fluorinated benzonitriles could lead to more efficient and consistent production.

A comparison of traditional versus emerging green synthetic approaches for benzonitriles is outlined below:

FeatureTraditional SynthesisEmerging Green Synthesis
Catalyst Often uses metal salt catalystsEmploys recyclable ionic liquids or fiber-supported catalysts. rsc.orgnih.gov
Solvent Frequently uses volatile organic compounds (VOCs)Utilizes greener solvents or solvent-free conditions. nih.gov
Byproducts Can generate significant inorganic salt wasteAims for higher atom economy and minimizes waste generation. rsc.org
Energy May require high temperatures and long reaction timesCan operate at lower temperatures and shorter reaction times. nih.gov

Exploration of Novel Derivatization and Functionalization Strategies

The functionalization of the this compound core is crucial for tuning its properties and incorporating it into larger, more complex molecules. Future research will likely explore a variety of derivatization strategies.

Key areas for exploration include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Applying these methods to this compound can generate a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring towards nucleophilic attack. This allows for the introduction of various functional groups by replacing one of the fluorine atoms.

Condensation Reactions: The Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, can be used to synthesize more complex structures. For example, derivatives of difluorobenzaldehydes are used to synthesize isobutyl phenylcyanoacrylates, which can then be copolymerized. chemrxiv.org

Modifications of the Nitrile Group: The nitrile group itself can be transformed into other functional groups, such as amines, amides, carboxylic acids, or tetrazoles, each offering different chemical properties and potential applications.

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. mdpi.com In silico methods allow for the prediction of molecular properties and the rational design of derivatives with enhanced functionalities.

Future computational research on this compound derivatives will likely involve:

Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets or for specific material properties, identifying promising candidates for synthesis and experimental testing. mdpi.com

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to accurately predict electronic properties, reaction mechanisms, and spectroscopic data, providing deep insights into the structure-property relationships of new derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of derivatives in complex environments, such as in solution or within a biological membrane, which is crucial for understanding their function in real-world applications.

The integration of these computational approaches can significantly reduce the time and cost associated with the development of new materials and therapeutic agents based on the this compound scaffold.

Integration into Complex Molecular Systems for Advanced Functionalities

The unique properties of this compound make it an attractive component for the construction of complex molecular systems and functional materials. meijerlab.nl Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound and its derivatives can be utilized. nih.gov

Emerging research areas include:

Supramolecular Assemblies: The nitrile group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited to direct the self-assembly of molecules into well-defined architectures. Recent studies have shown that supramolecular macrocycles can precisely recognize benzonitrile (B105546) derivatives, forming key-lock complexes driven by interactions like C-H···π, C-H···O, and C-H···N. nih.gov

Liquid Crystals: The rigid, rod-like shape of many benzonitrile derivatives makes them suitable candidates for the design of liquid crystalline materials. Phthalocyanines and related compounds, for example, can self-assemble into columnar structures that exhibit liquid crystalline phases. ru.nl The incorporation of the this compound unit could lead to new liquid crystals with unique optical and electronic properties.

Functional Polymers and Materials: By incorporating this compound derivatives as monomers or functional additives, it is possible to create polymers and other materials with tailored properties, such as enhanced thermal stability, specific electronic characteristics, or desired refractive indices. meijerlab.nl These materials could find applications in electronics, optics, and separation technologies. southampton.ac.uk

The ability to integrate this fluorinated benzonitrile into larger, highly organized systems opens up exciting possibilities for the creation of next-generation smart materials and devices.

Q & A

Q. What are the common synthetic routes for preparing 3,4-Difluoro-5-methylbenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cyanation. A starting material like 3,4-difluoro-5-methylbromobenzene can react with a cyanide source (e.g., CuCN or KCN) under reflux in polar aprotic solvents (DMF, DMSO) at 120–150°C for 12–24 hours . Optimization involves:
  • Catalyst screening : Testing Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for cyanation efficiency.
  • Solvent effects : Comparing yields in DMF vs. NMP to balance reactivity and byproduct formation.
  • DOE (Design of Experiments) : Varying temperature, stoichiometry, and reaction time to maximize purity (≥97% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy :
  • ¹⁹F NMR : Peaks at δ -110 to -120 ppm (CF₃) and δ -140 to -150 ppm (aryl-F) confirm fluorine substitution .
  • ¹H NMR : Methyl protons appear as a singlet (~δ 2.3–2.5 ppm), while aromatic protons show splitting patterns dependent on adjacent substituents .
  • Mass spectrometry (HRMS) : A molecular ion peak at m/z 169.13 (C₈H₅F₂N) with isotopic clusters confirms the molecular formula .
  • HPLC : Retention time (e.g., 8.2 min on a C18 column) and >97% purity are critical for batch validation .

Advanced Research Questions

Q. How do the electronic effects of fluorine and methyl substituents influence the regioselectivity of this compound in further functionalization?

  • Methodological Answer : The meta-directing nature of the nitrile group and ortho/para-directing effects of fluorine govern reactivity:
  • Electrophilic substitution : Fluorine deactivates the ring, favoring reactions at the methyl-adjacent position due to steric hindrance .
  • Cross-coupling (Suzuki) : The methyl group enhances steric bulk, requiring bulky ligands (e.g., SPhos) to improve yields in Pd-catalyzed couplings .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites, validated by experimental substituent addition patterns .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies arise from impurities, assay conditions, or structural analogs. Mitigation strategies include:
  • Batch validation : Use orthogonal methods (HPLC, NMR, X-ray crystallography) to confirm compound identity and purity .
  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) with cell lines (e.g., HEK293) expressing target receptors .
  • SAR (Structure-Activity Relationship) : Compare methyl vs. methoxy analogs (e.g., 3,4-Difluoro-5-methoxybenzonitrile ) to isolate substituent effects.

Q. How can computational tools predict the metabolic stability of this compound in drug discovery workflows?

  • Methodological Answer :
  • In silico ADME : Tools like SwissADME predict CYP450 metabolism sites (e.g., oxidation at the methyl group) and half-life (t₁/₂ ~2.5 hours in human microsomes).
  • Molecular docking : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and LC-MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.